molecular formula C9H7NO2 B3277873 Methyl 2-isocyanobenzoate CAS No. 66715-31-9

Methyl 2-isocyanobenzoate

Cat. No.: B3277873
CAS No.: 66715-31-9
M. Wt: 161.16 g/mol
InChI Key: YPAUTDZXOQGPKG-UHFFFAOYSA-N
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Description

Methyl 2-isocyanobenzoate is an organic compound with the molecular formula C9H7NO3. It is a white to yellow crystalline powder known for its applications in various scientific experiments. This compound is characterized by the presence of an isocyanate group attached to a benzoate moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanobenzoate can be synthesized through several methods. One common route involves the reaction of methyl 2-(formylamino)benzoate with phosgene or triphosgene under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of reactive intermediates. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isocyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-isocyanobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a building block for the development of bioactive molecules.

    Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • Methyl 4-isocyanobenzoate
  • Ethyl 4-isocyanobenzoate
  • 3,5-Dimethoxyphenyl isocyanate

Comparison: Methyl 2-isocyanobenzoate is unique due to the position of the isocyanate group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as methyl 4-isocyanobenzoate, it exhibits different reactivity patterns and forms distinct products in cyclocondensation reactions .

Properties

IUPAC Name

methyl 2-isocyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAUTDZXOQGPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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